molecular formula C10H9Cl2FO2 B2495539 Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate CAS No. 1531504-82-1

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

Cat. No.: B2495539
CAS No.: 1531504-82-1
M. Wt: 251.08
InChI Key: FJVIXJUEWMBJHE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is an organic compound with the molecular formula C10H9Cl2FO2 It is a derivative of phenylacetate, characterized by the presence of chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro substituents are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and ethanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-chloro-2-(4-fluorophenyl)acetate
  • Ethyl 2-chloro-2-(3-chlorophenyl)acetate
  • Ethyl 2-chloro-2-(4-chlorophenyl)acetate

Comparison: Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to compounds with only one type of substituent. The dual substituents can enhance the compound’s reactivity and specificity in various applications, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVIXJUEWMBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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